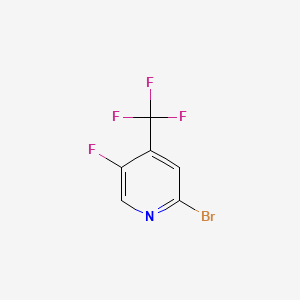
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a tri-substituted pyridine . It is used in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety .
Synthesis Analysis
The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involves a palladium-catalyzed α-arylation of a Refomatsky reagent . It can also be prepared by regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 . The SMILES string representation is FC(F)(F)c1ccc(Br)nc1 .Chemical Reactions Analysis
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis
2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine is a solid with a melting point of 44-48 °C . The refractive index is 1.478 . The density is 1.827 g/mL at 25 °C .Applications De Recherche Scientifique
Spectroscopic and Optical Studies : 5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its non-linear optical (NLO) properties were also investigated, suggesting applications in materials science and photonics (Vural & Kara, 2017).
Catalysis : The compound's derivatives have been used in palladium- and copper-catalyzed heteroarylation of adamantane-containing amines, indicating its utility in synthetic organic chemistry (Lyakhovich et al., 2019).
DNA Interaction and Antimicrobial Activities : 5-Bromo-2-(trifluoromethyl)pyridine has been studied for its interaction with DNA and antimicrobial activities, suggesting potential in biological and medicinal research (Vural & Kara, 2017).
Organic Synthesis : This compound is also involved in the synthesis of various biologically active compounds, serving as an important intermediate in pharmaceutical research (Wang et al., 2016).
Radiofluorination for Radiopharmaceuticals : It has applications in the direct radiofluorination of pyridine N-oxides, useful in the preparation of radiopharmaceuticals (Brugarolas et al., 2016).
Functionalization in Organic Chemistry : The compound is used in the functionalization of pyridines, indicating its role in diversifying organic synthesis methodologies (Cottet & Schlosser, 2004).
Synthesis of Fluorinated Pyridines : It's used in the synthesis of trifluoromethyl-substituted pyridines, showing its importance in creating novel organic compounds (Cottet & Schlosser, 2002).
Mécanisme D'action
Mode of Action
It’s known that the compound can act as a reactant in various chemical reactions, such as the preparation of aminopyridines through amination reactions . .
Biochemical Pathways
It’s known that fluorinated pyridines can be involved in various biochemical reactions and pathways . More research is needed to elucidate the specific pathways affected by this compound and their downstream effects.
Safety and Hazards
Orientations Futures
The future directions of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine involve its use in the preparation of pharmaceutical agents with antitumor activities and for the preparation of pesticides with a trifluoromethyl moiety . It is expected that many novel applications of 2-Bromo-5-fluoro-4-(trifluoromethyl)pyridine will be discovered in the future .
Propriétés
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKUMEAWTPZERA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
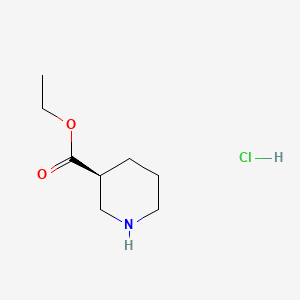
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/no-structure.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
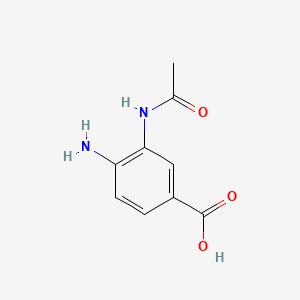

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)
![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)
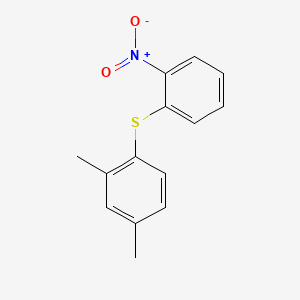
![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)
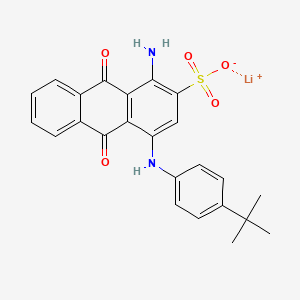
![Benzhydryl (6R,7S)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B569334.png)